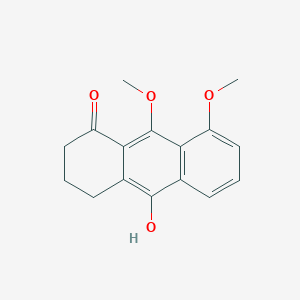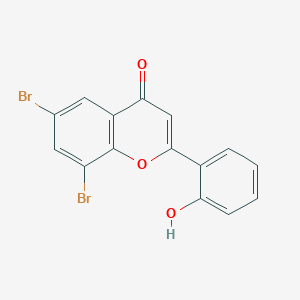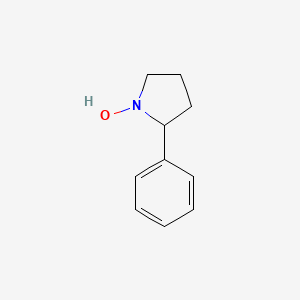
2-Phenylpyrrolidin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylpyrrolidin-1-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group attached to the pyrrolidine ring, along with a hydroxyl group at the nitrogen atom. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrrolidin-1-ol can be achieved through several methods. One common approach involves the cyclization of N-phenylamino alcohols under acidic conditions. Another method includes the reduction of 2-phenylpyrrolidin-2-one using reducing agents such as lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-phenylpyrrolidin-2-one. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylpyrrolidin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride.
Major Products Formed:
Oxidation: Formation of 2-phenylpyrrolidin-2-one.
Reduction: Formation of 2-phenylpyrrolidine.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Phenylpyrrolidin-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 2-Phenylpyrrolidin-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes.
Comparaison Avec Des Composés Similaires
Pyrrolidin-2-one: A structurally similar compound with a lactam ring.
N-Phenylpyrrolidin-2-one: Similar to 2-Phenylpyrrolidin-1-ol but lacks the hydroxyl group.
Pyrrolidine: The parent compound without the phenyl and hydroxyl groups
Uniqueness: this compound is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the phenyl group contributes to its aromatic character and potential biological activities .
Propriétés
Numéro CAS |
99075-08-8 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-hydroxy-2-phenylpyrrolidine |
InChI |
InChI=1S/C10H13NO/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2 |
Clé InChI |
VXGOBKMZBNJSTA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


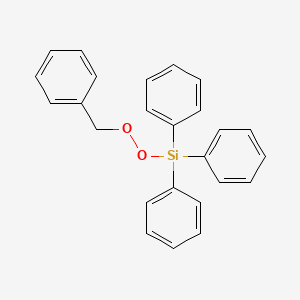
![2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14332637.png)
![1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-](/img/structure/B14332640.png)
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride](/img/structure/B14332649.png)
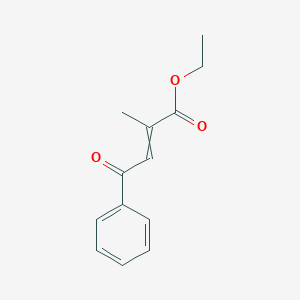
![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B14332662.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
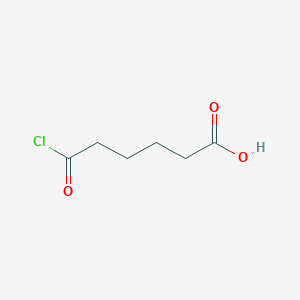
![4-{[(Oxan-2-yl)oxy]methyl}benzoic acid](/img/structure/B14332677.png)
![5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14332680.png)
silane](/img/structure/B14332681.png)
